molecular formula C9H11NO3 B3394209 2-Nitro-3,5,6-trimethylphenol CAS No. 94045-97-3

2-Nitro-3,5,6-trimethylphenol

Cat. No. B3394209
CAS RN: 94045-97-3
M. Wt: 181.19 g/mol
InChI Key: OUXNBPGXHOTWDU-UHFFFAOYSA-N
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Description

2-Nitro-3,5,6-Trimethylphenol is an organic compound with the molecular formula C9H11NO3 . It is a derivative of phenol, which is a compound with a hydroxyl group (-OH) bonded directly to a phenyl ring .


Synthesis Analysis

The synthesis of this compound involves several methods . One method involves the reaction with hydrogen chloride, sodium nitrate, and lanthanum (III) nitrate in diethyl ether and water at 0 - 20 degrees Celsius . Another method involves the oxidation of 2,3,6-trimethylphenol (TMP) and tert-butyl hydroperoxide (TBHP) in microreactors . The yield of the product increased first and then decreased with raising the reaction temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring with three methyl groups (CH3) and one nitro group (NO2) attached to it . The molecular weight is 181.19 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily oxidation reactions . For instance, the oxidation of 2,3,6-trimethylphenol (TMP) with tert-butyl hydroperoxide (TBHP) was carried out in microreactors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H11NO3), molecular weight (181.19), and its solubility in various solvents .

Scientific Research Applications

1. Nitrosation Studies

  • Study Focus : The nitrosation of phenolic compounds, including variants similar to 2-Nitro-3,5,6-trimethylphenol, has been studied for understanding their reaction mechanisms and environmental implications.
  • Key Insights : The reactivity of these compounds is influenced by factors like orientation of hydroxyl groups, steric hindrance from alkyl substituents, and electronic effects of substituents. These studies are significant for understanding the potential environmental impact of such compounds (González-Mancebo et al., 1999).

2. Photocleavable DNA Mimics

  • Study Focus : The development of photocleavable DNA mimics incorporating compounds like this compound is a significant area of research.
  • Key Insights : These mimics, such as 3-nitro-3-deaza-2'-deoxyadenosine, show efficient photocleavage in both single and double strands of DNA, demonstrating their potential in biochemical and medical research (Crey-Desbiolles et al., 2004).

3. Nitrophenols in Environmental Chemistry

  • Study Focus : Nitrophenols, including derivatives of this compound, are investigated for their environmental implications, particularly in water and atmospheric chemistry.
  • Key Insights : Studies explore the spectroscopic properties and reactivity of these compounds, offering insights into their behavior in natural settings and potential environmental hazards (Bailey-Darland et al., 2023).

4. Sensing Applications

  • Study Focus : The development of chemical sensors using nitrophenolic compounds for detecting vapor-phase nitro compounds is a notable application.
  • Key Insights : Compounds like this compound can be used in sensor technology for the detection of explosives and other environmentally significant nitro compounds (Zhang et al., 2010).

Safety and Hazards

2-Nitro-3,5,6-Trimethylphenol is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective clothing and eye protection .

Future Directions

The synthesis of 2,3,5-trimethylbenzoquinone (TMBQ) from 2,3,6-trimethylphenol (TMP) and tert-butyl hydroperoxide (TBHP) in microreactors shows promise for future directions . The yield of TMBQ could reach 73% at 12 min residence time and 40 °C with the molar ratio of TBHP to TMP being 3 and the two-injection strategy for TBHP . This indicates the effectiveness of this continuous-flow protocol for the process intensification in the TMBQ synthesis .

properties

IUPAC Name

2,3,5-trimethyl-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-6(2)8(10(12)13)9(11)7(5)3/h4,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXNBPGXHOTWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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